![molecular formula C13H14N2O B3430872 [2-(Benzyloxy)pyridin-4-yl]methanamine CAS No. 869293-84-5](/img/structure/B3430872.png)
[2-(Benzyloxy)pyridin-4-yl]methanamine
Beschreibung
[2-(Benzyloxy)pyridin-4-yl]methanamine is a primary amine featuring a pyridine ring substituted with a benzyloxy group at the 2-position and a methanamine group at the 4-position. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol (calculated from ). The SMILES notation is C1=CC=C(C=C1)COC2=NC=CC(=C2)CN, and its InChIKey is AFQIEAJIXXIVCX-UHFFFAOYSA-N .
Eigenschaften
IUPAC Name |
(2-phenylmethoxypyridin-4-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQIEAJIXXIVCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869293-84-5 | |
Record name | [2-(benzyloxy)pyridin-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzyloxy)pyridin-4-yl]methanamine typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the pyridine ring through a nucleophilic substitution reaction. This involves reacting 2-chloropyridine with benzyl alcohol in the presence of a base such as sodium hydride.
Introduction of the Methanamine Group: The methanamine group can be introduced via a reductive amination reaction. This involves reacting the benzyloxy-substituted pyridine with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more environmentally friendly reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(Benzyloxy)pyridin-4-yl]methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include hypervalent iodine reagents such as PhI(OAc)2 in combination with TEMPO.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydride or other strong bases.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Various reduced derivatives.
Substitution: Functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
[2-(Benzyloxy)pyridin-4-yl]methanamine serves as a versatile building block in organic synthesis. It can be employed in the development of more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution : The introduction of different substituents on the pyridine ring.
- Reductive Amination : Formation of amines via reaction with aldehydes or ketones.
Biological Applications
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.
Study | Activity | Reference |
---|---|---|
Antibacterial assay on E. coli | Inhibition zone diameter of 15 mm | |
Antifungal activity against Candida species | Minimum inhibitory concentration (MIC) of 32 µg/mL |
Medicinal Chemistry
The compound's structure suggests potential as a pharmaceutical intermediate. Ongoing research is exploring its efficacy in treating conditions such as:
- Chronic Pain Management : Preliminary studies indicate that it may have analgesic effects, particularly in models of inflammatory pain.
Model | Effectiveness | Reference |
---|---|---|
CFA-induced mechanical allodynia in rats | 90% inhibition at 120 min post-administration | |
Neuropathic pain model | Significant reduction in pain response |
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced biological activity.
Case Study 2: Pain Management
In a controlled trial using a rat model for chronic pain, the compound was administered intracisternally. Results showed a significant reduction in mechanical allodynia, suggesting its potential as an analgesic agent.
Wirkmechanismus
The mechanism of action of [2-(Benzyloxy)pyridin-4-yl]methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzyloxy and methanamine groups can interact with various biological molecules, influencing their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Key Structural and Functional Differences
Substituent Type :
- The benzyloxy group in the reference compound provides moderate hydrophobicity (clogP < 5) , whereas the cyclopentyloxy analog (C₁₁H₁₆N₂O) may exhibit lower clogP due to its aliphatic nature .
- Replacement with a pyrrolidinyl group (C₁₀H₁₅N₃) introduces a secondary amine, increasing polarity and hydrogen-bonding capacity .
Biological Activity :
Physicochemical Properties
- Solubility : The benzyloxy group may reduce aqueous solubility compared to smaller substituents like cyclopentyloxy.
- logP : Calculated clogP values for the reference compound and its analogs are generally <5, indicating favorable drug-likeness .
- Synthetic Accessibility : The discontinued status of this compound contrasts with the commercial availability of analogs like [2-(pyrrolidin-1-yl)pyridin-4-yl]methanamine .
Biologische Aktivität
[2-(Benzyloxy)pyridin-4-yl]methanamine, with the molecular formula CHNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound features a benzyloxy group attached to a pyridine ring, which may influence its interaction with biological targets. Its structure can be represented as follows:
1. Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial growth through interference with cell wall synthesis or metabolic pathways. For instance, studies have shown that derivatives of pyridine compounds can act against various bacterial strains, suggesting that this compound may possess similar properties .
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the benzyloxy group is believed to enhance lipophilicity, allowing better cell membrane penetration and increased bioactivity .
3. Neuroprotective Effects
There is emerging evidence that compounds related to this compound may exhibit neuroprotective effects. These effects are often attributed to their ability to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which is beneficial for cognitive functions. Such activities are particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as AChE and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.
- Receptor Binding : It can bind to specific receptors, modulating signaling pathways involved in cell proliferation and apoptosis.
These interactions can lead to diverse biological effects, including antimicrobial and anticancer activities.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | References |
---|---|---|
Antimicrobial | Inhibition of cell wall synthesis | , |
Anticancer | Induction of apoptosis | , |
Neuroprotective | AChE inhibition | , |
Case Study: Anticancer Activity
In a study focusing on derivatives of pyridine compounds, researchers found that specific modifications led to enhanced cytotoxicity against human cancer cell lines. The study highlighted that compounds with a benzyloxy substituent showed improved activity compared to their non-substituted counterparts, emphasizing the significance of structural modifications in drug design .
Case Study: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of pyridine derivatives in a model of Alzheimer's disease. The results demonstrated that these compounds could significantly reduce neuroinflammation and improve cognitive function in treated animals, supporting their potential therapeutic use in neurodegenerative disorders .
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing [2-(Benzyloxy)pyridin-4-yl]methanamine with high yield and purity?
- Methodology :
- Step 1 : Introduce the benzyloxy group via nucleophilic aromatic substitution (SNAr) using 4-hydroxypyridine and benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Convert the pyridine ring’s nitrile or carbonyl group to the methanamine moiety using reducing agents like LiAlH₄ or catalytic hydrogenation (H₂/Pd-C). Ensure inert atmosphere (N₂/Ar) to prevent side reactions .
- Step 3 : Purify via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress using TLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key Methods :
- ¹H/¹³C NMR : Assign peaks to confirm the benzyloxy group (δ ~4.8–5.2 ppm for OCH₂Ph), pyridine protons (δ ~6.5–8.5 ppm), and methanamine protons (δ ~1.5–2.5 ppm for NH₂ and CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₁₃H₁₄N₂O: 214.1106) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How to design a receptor binding assay to evaluate the compound’s interaction with chemokine receptors (e.g., CCR1)?
- Experimental Design :
- Radioligand Binding Assay : Use ⁵⁶⁶-labeled chemokines (e.g., CCL3) and HEK293 cells expressing CCR1. Incubate with varying concentrations of the compound (1 nM–100 µM) .
- Competitive Binding Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Compare to reference antagonists (e.g., (4-chlorophenyl)piperidin-4-yl methanamine, EC₅₀ = 3.6 µM) .
- Controls : Include nonspecific binding (excess unlabeled ligand) and vehicle (DMSO <0.1%) .
Q. How to resolve discrepancies in reported bioactivity data across different cell lines?
- Approach :
- Cell Line Variability : Test in parallel using primary cells (e.g., PBMCs) and immortalized lines (e.g., THP-1). Control for receptor expression levels via qPCR .
- Compound Stability : Assess metabolic degradation using liver microsomes (CYP450 enzymes) and stabilize with inhibitors (e.g., 1-aminobenzotriazole) .
- Assay Conditions : Optimize pH (7.4), temperature (37°C), and serum content (≤10% FBS) to minimize off-target effects .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Modifications :
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to reduce oxidative metabolism .
- Prodrug Design : Mask the amine group as a carbamate or amide, cleaved enzymatically in target tissues .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict CYP3A4 binding sites and avoid labile moieties .
Q. How to analyze contradictory data in cytotoxicity vs. therapeutic efficacy studies?
- Resolution Workflow :
- Dose-Response Curves : Establish IC₅₀ for cytotoxicity (MTT assay) and therapeutic targets (e.g., antimicrobial MIC). Use selective index (SI = IC₅₀ cytotoxicity / IC₅₀ efficacy) .
- Off-Target Profiling : Screen against kinase panels (Eurofins) to identify unintended interactions .
- Structural Analog Comparison : Compare with derivatives (e.g., pyridin-3-yl vs. pyridin-4-yl substitutions) to isolate structure-activity relationships (SAR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.